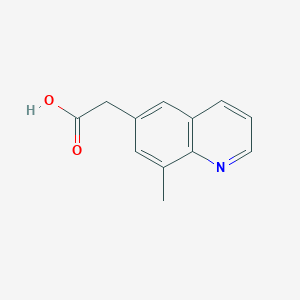![molecular formula C11H12O5 B8558944 Methyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B8558944.png)
Methyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
Übersicht
Beschreibung
Methyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is a chemical compound with the molecular formula C11H12O5 and a molecular weight of 224.21 g/mol It is a derivative of 1,4-benzodioxane, a bicyclic compound containing a benzene ring fused to a dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of ring-closing metathesis (RCM) to form the 1,4-benzodioxane ring system . The reaction conditions often include the use of a nitro-Grela catalyst at ppm levels to achieve high enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of methyl 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, its α-adrenergic blocking activity is mediated through its binding to α-adrenergic receptors, inhibiting their function and leading to various physiological effects . The compound’s spasmolytic and hepatoprotective properties are also linked to its interaction with specific cellular pathways and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methyl 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylate include:
- Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate
- 2,3-dihydro-1,4-benzoxathiine derivatives
Uniqueness
Methyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is unique due to its specific substitution pattern and the presence of the methoxy and carboxylate groups, which confer distinct chemical and biological properties. Its high enantioselectivity in synthesis and potential therapeutic applications further distinguish it from similar compounds .
Eigenschaften
Molekularformel |
C11H12O5 |
|---|---|
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
methyl 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate |
InChI |
InChI=1S/C11H12O5/c1-13-8-5-7(11(12)14-2)6-9-10(8)16-4-3-15-9/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZJZGJCCWVJTNBK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=C1OCCO2)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
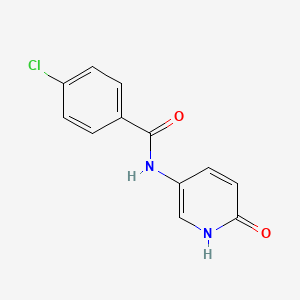
![4-(Hydroxymethyl)-N-{2-[(triphenylmethyl)sulfanyl]ethyl}benzamide](/img/structure/B8558870.png)
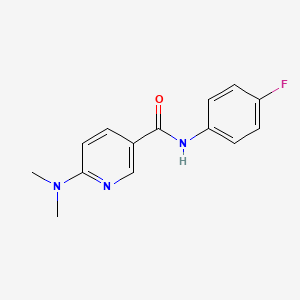
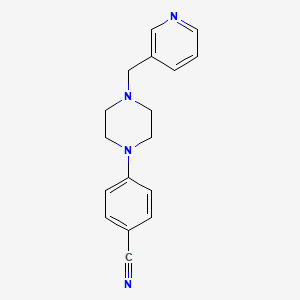
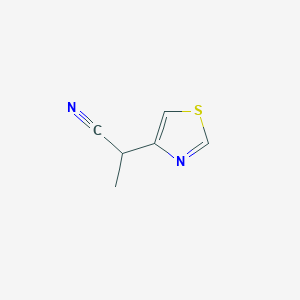
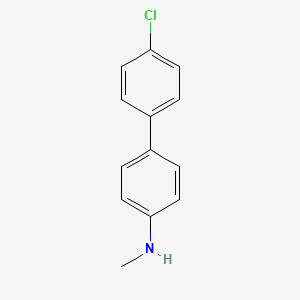
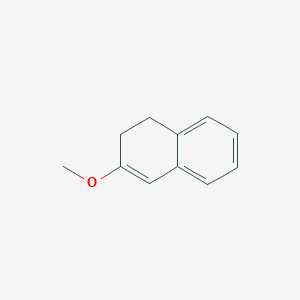
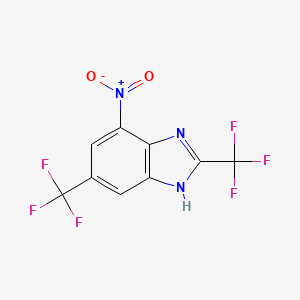
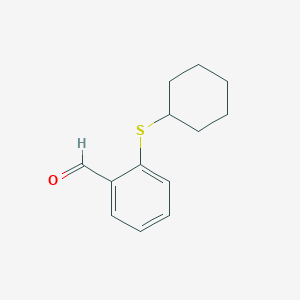
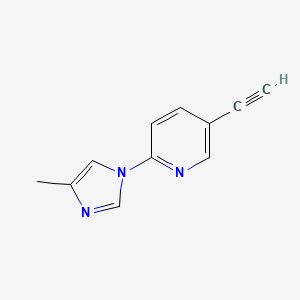
![7-Bromo-2-(methylsulfinyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8558942.png)
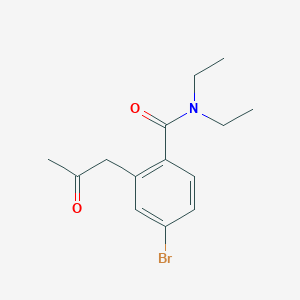
![2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide](/img/structure/B8558972.png)
